molecular formula C20H18ClNO3 B1326580 7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid CAS No. 863185-10-8

7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid

Cat. No. B1326580
CAS RN: 863185-10-8
M. Wt: 355.8 g/mol
InChI Key: XKMFXUYJOFOSEZ-UHFFFAOYSA-N
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Description

7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C20H18ClNO3 and a molecular weight of 355.81 . It is used for proteomics research .


Synthesis Analysis

The synthesis of quinoline compounds, such as 7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid, has been a subject of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid is characterized by a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . The compound also contains a propoxyphenyl group and a carboxylic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid include a molecular weight of 355.81 and a molecular formula of C20H18ClNO3 .

Scientific Research Applications

Pharmaceutical Drug Development

Quinoline derivatives are a cornerstone in the development of new pharmaceutical drugs due to their broad spectrum of biological activities . The compound could serve as a scaffold for synthesizing novel drugs with potential efficacy against a range of diseases. Its structural complexity allows for targeted modifications, which can lead to the discovery of new therapeutic agents with improved pharmacokinetic and pharmacodynamic properties.

Anticancer Research

Quinoline compounds have shown promise in anticancer research, particularly in the synthesis of compounds that can interfere with the growth and proliferation of cancer cells . The specific compound could be investigated for its potential to act as a cytotoxic agent against various cancer cell lines, contributing to the development of new chemotherapy drugs.

Anti-Inflammatory Applications

The anti-inflammatory properties of quinoline derivatives make them valuable in the treatment of chronic inflammatory diseases . Research into the anti-inflammatory mechanisms of 7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid could lead to the development of new medications for conditions such as arthritis and autoimmune disorders.

Antimicrobial and Antiviral Agents

Quinoline derivatives have been explored for their antimicrobial and antiviral activities, including against drug-resistant strains and emerging pathogens . This compound could be part of studies aimed at creating new lines of defense against infectious diseases, including those caused by bacteria, fungi, and viruses.

Antimalarial Drug Synthesis

Quinolines are historically significant in antimalarial drug synthesis, with chloroquine being one of the most well-known examples . Research into 7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid could explore its potential as a base for creating more effective and less resistance-prone antimalarial therapies.

Neuropharmacology

The effects of quinoline derivatives on the central nervous system offer potential applications in neuropharmacology . This compound could be studied for its potential neuroprotective effects or its ability to modulate neurotransmitter systems, which could be beneficial in treating neurological disorders.

Cardiovascular Research

Quinoline derivatives can have significant cardiovascular effects, which might be harnessed in the treatment of heart diseases . The compound’s impact on cardiac function and its potential use in managing conditions like hypertension and arrhythmias could be a focus of cardiovascular research.

Green Chemistry and Sustainable Processes

The synthesis of quinoline derivatives, including 7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid , is also relevant in the context of green chemistry . Research can be directed towards developing sustainable and environmentally friendly synthetic routes for this compound, minimizing the use of hazardous reagents and maximizing the efficiency of the reactions.

properties

IUPAC Name

7-chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3/c1-3-10-25-14-6-4-13(5-7-14)18-11-16(20(23)24)15-8-9-17(21)12(2)19(15)22-18/h4-9,11H,3,10H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMFXUYJOFOSEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid

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